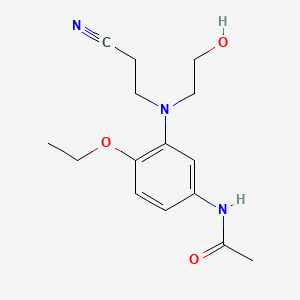
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and an ethoxyphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves several steps. One common method includes the reaction of 3-amino-4-ethoxybenzoic acid with 2-cyanoethyl and 2-hydroxyethyl amines under controlled conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl or hydroxyethyl groups are replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methylphenyl)acetamide: The presence of a methyl group instead of an ethoxy group also influences its behavior in chemical reactions.
These structural differences highlight the uniqueness of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- and its specific applications in scientific research.
Properties
CAS No. |
22636-29-9 |
|---|---|
Molecular Formula |
C15H21N3O3 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15-6-5-13(17-12(2)20)11-14(15)18(9-10-19)8-4-7-16/h5-6,11,19H,3-4,8-10H2,1-2H3,(H,17,20) |
InChI Key |
RMCDTZNXPUSKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)N(CCC#N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





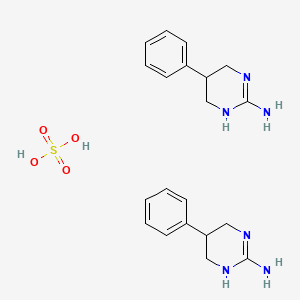

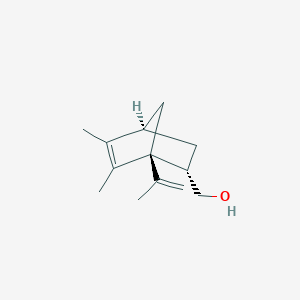
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
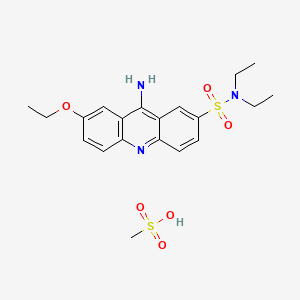
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
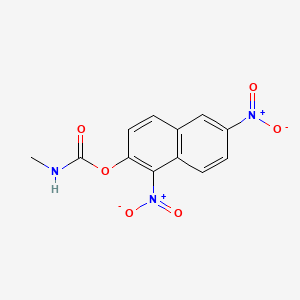

![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
